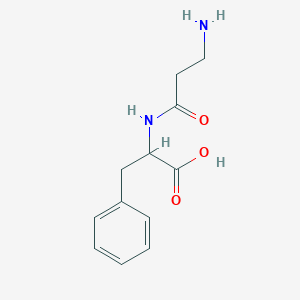
beta-Ala-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ala-Phe is a dipeptide formed from beta-alanine and L-phenylalanine residues.
Biological Activity
Beta-alanine (BA) and its derivatives, including beta-Ala-Phe (beta-alanylleucine), have garnered significant attention in the field of medicinal chemistry and sports nutrition due to their unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on physical performance, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a dipeptide composed of beta-alanine and phenylalanine. The presence of the beta-amino acid (beta-alanine) in its structure imparts distinct conformational properties that influence its biological function. Beta-amino acids like beta-alanine can modulate peptide conformation and dynamics, enhancing their stability and bioactivity compared to alpha-amino acids.
1. Antimicrobial Activity
Research indicates that peptides containing beta-amino acids exhibit antimicrobial properties. For instance, studies on beta-amino acid-containing peptides have shown effective antibacterial activity against various pathogens in the micromolar range. The antimicrobial efficacy is influenced by factors such as lipophilicity, charge distribution, and structural flexibility of the peptide .
2. Performance Enhancement
Beta-alanine supplementation has been extensively studied for its ergogenic effects, particularly in high-intensity exercise. It has been shown to increase muscle carnosine levels, which can buffer acid in muscles during intense exercise, thereby delaying fatigue . A meta-analysis revealed that beta-alanine supplementation significantly enhances performance metrics such as time to exhaustion and peak power output during high-intensity activities .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Membrane Interaction : Beta-amino acid peptides can interact with biological membranes, leading to membrane disruption and subsequent antimicrobial activity .
- Carnosine Production : Beta-alanine acts as a precursor to carnosine synthesis in muscle tissue, enhancing performance by buffering lactic acid accumulation during strenuous exercise .
- Cell Penetration : Certain studies suggest that beta-peptides can penetrate cell membranes via non-endocytotic mechanisms, enhancing their potential for therapeutic applications .
Study 1: Effects on Athletic Performance
A randomized controlled trial involving athletes demonstrated that supplementation with 6.4 g/day of beta-alanine for four weeks resulted in significant improvements in sprint performance and time to exhaustion during high-intensity interval training (HIIT) . The study highlighted the importance of muscle carnosine levels in enhancing athletic performance.
| Study | Participants | Dosage | Duration | Outcome |
|---|---|---|---|---|
| Ducker et al. (2013) | 18 recreational runners | 6.4 g/day | 4 weeks | Significant improvement in time performance |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound showed that modifications in peptide structure could enhance antibacterial activity while reducing hemolytic effects. This balance is crucial for developing safe therapeutic agents .
Research Findings
Recent research has underscored the potential applications of this compound beyond sports nutrition:
- Cancer Therapy : Investigations into the interaction of beta-peptides with Bcl-2 family proteins suggest possible roles in apoptosis regulation, which could be pivotal in cancer treatment strategies .
- Neurological Benefits : Emerging studies indicate that beta-alanine may have neuroprotective effects, particularly in conditions like Parkinson's disease, by mitigating oxidative stress and improving quality of life through dietary supplementation .
Properties
CAS No. |
17136-28-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |
InChI Key |
FLJLAJANCPPHDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)CC[NH3+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |
Key on ui other cas no. |
19771-40-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















